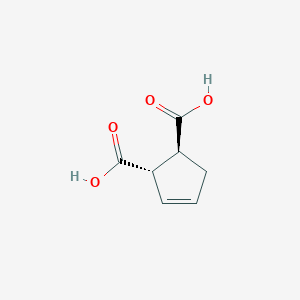
(1S,2S)-cyclopent-3-ene-1,2-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-Cyclopent-3-ene-1,2-dicarboxylic acid is a chiral organic compound with a cyclopentene ring structure substituted with two carboxylic acid groups at the 1 and 2 positions
Synthetic Routes and Reaction Conditions:
Starting from Cyclopentene: One common synthetic route involves the oxidation of cyclopentene to form cyclopentene-1,2-dicarboxylic acid. This can be achieved using oxidizing agents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) under controlled conditions.
Chiral Resolution: To obtain the (1S,2S)-enantiomer, chiral resolution techniques can be employed. This involves the separation of enantiomers using chiral chromatography or crystallization methods.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions with careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be used to optimize the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, converting the double bond in the cyclopentene ring to a diol or further oxidizing the carboxylic acid groups.
Reduction: Reduction reactions can be performed to convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Substitution reactions can occur at the carboxylic acid groups, leading to the formation of esters or amides.
Common Reagents and Conditions:
Oxidation: KMnO₄, OsO₄, and hydrogen peroxide (H₂O₂) are commonly used oxidizing agents.
Reduction: Lithium aluminium hydride (LiAlH₄) and borane (BH₃) are typical reducing agents.
Substitution: Reagents like thionyl chloride (SOCl₂) for esterification and ammonia (NH₃) for amidation are used.
Major Products Formed:
Oxidation: Cyclopentane-1,2-diol, cyclopentane-1,2-dicarboxylic acid.
Reduction: Cyclopentene-1,2-diol, cyclopentene-1,2-dicarboxylic aldehyde.
Substitution: Cyclopentene-1,2-dicarboxylic acid methyl ester, cyclopentene-1,2-dicarboxylic acid amide.
Applications De Recherche Scientifique
(1S,2S)-Cyclopent-3-ene-1,2-dicarboxylic acid has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules with specific stereochemistry.
Biology: The compound can be used to study enzyme-substrate interactions and chiral recognition processes.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which (1S,2S)-cyclopent-3-ene-1,2-dicarboxylic acid exerts its effects depends on its specific application. For example, in drug design, the compound may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparaison Avec Des Composés Similaires
Cyclopentene-1,2-dicarboxylic acid: Similar structure but without the stereochemistry.
Cyclopentane-1,2-dicarboxylic acid: Similar but fully saturated ring structure.
Cyclohexene-1,2-dicarboxylic acid: Similar structure but with a six-membered ring.
Uniqueness: (1S,2S)-Cyclopent-3-ene-1,2-dicarboxylic acid is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with other molecules. This stereochemistry is crucial for applications requiring precise molecular recognition and activity.
Propriétés
Numéro CAS |
733748-94-2 |
|---|---|
Formule moléculaire |
C7H8O4 |
Poids moléculaire |
156.14 g/mol |
Nom IUPAC |
(1S,2S)-cyclopent-3-ene-1,2-dicarboxylic acid |
InChI |
InChI=1S/C7H8O4/c8-6(9)4-2-1-3-5(4)7(10)11/h1-2,4-5H,3H2,(H,8,9)(H,10,11)/t4-,5-/m0/s1 |
Clé InChI |
IBSNFLVUBSCLPL-WHFBIAKZSA-N |
SMILES isomérique |
C1C=C[C@@H]([C@H]1C(=O)O)C(=O)O |
SMILES canonique |
C1C=CC(C1C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


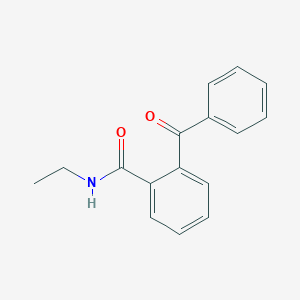
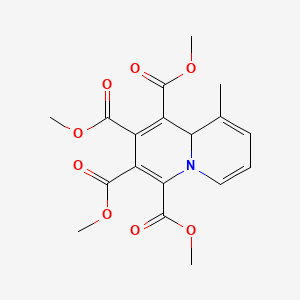
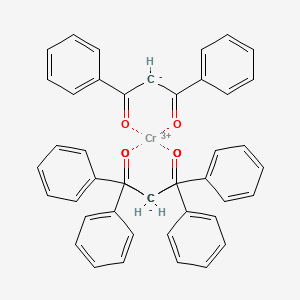
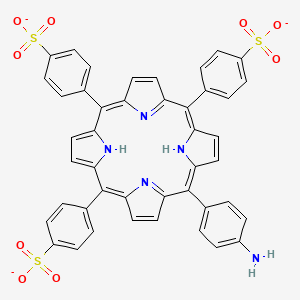
![Benzenamine, 4,4'-[(9-butyl-9H-carbazol-3-yl)methylene]bis[N-methyl-N-phenyl-](/img/structure/B15348189.png)
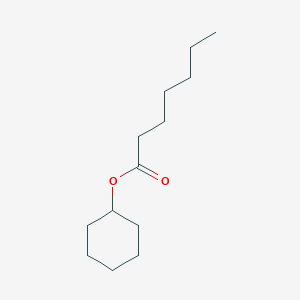
![N-[4-[[(4-Oxo-1-cyclohexa-2,5-dienylidene)methylamino]sulfamoyl]phenyl]acetamide](/img/structure/B15348196.png)
![Ethyl 5-methyl-6,7-dihydro-5H-cyclopenta[B]pyrazine-2-carboxylate](/img/structure/B15348200.png)

![6-oxo-3,7,8,9-tetrahydro-2H-benzo[g][1,4]benzodioxine-7-carboxylic acid](/img/structure/B15348222.png)
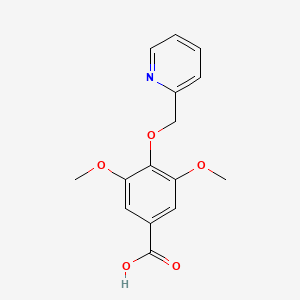
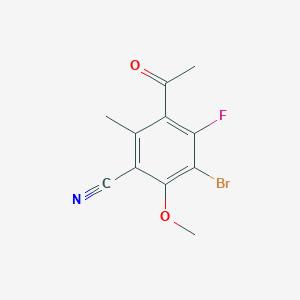
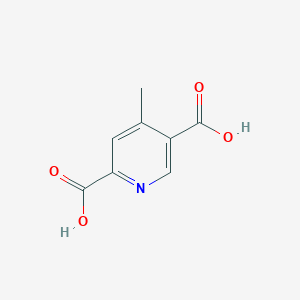
![(trans,trans)-4'-Butyl-[1,1'-bicyclohexyl]-4-methanol](/img/structure/B15348254.png)
